molecular formula C18H18N2O3 B5035331 1-(2-Ethoxyphenyl)-3-(phenylamino)pyrrolidine-2,5-dione

1-(2-Ethoxyphenyl)-3-(phenylamino)pyrrolidine-2,5-dione

Cat. No.: B5035331
M. Wt: 310.3 g/mol
InChI Key: PMKUWJDHOWROOR-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-(phenylamino)pyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine-2,5-diones This compound is characterized by the presence of an ethoxyphenyl group and a phenylamino group attached to a pyrrolidine-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyphenyl)-3-(phenylamino)pyrrolidine-2,5-dione typically involves the reaction of 2-ethoxybenzaldehyde with phenylhydrazine to form an intermediate hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the desired pyrrolidine-2,5-dione compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyphenyl)-3-(phenylamino)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine-2,5-diones.

Scientific Research Applications

1-(2-Ethoxyphenyl)-3-(phenylamino)pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-(phenylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)-3-(phenylamino)pyrrolidine-2,5-dione
  • 1-(2-Chlorophenyl)-3-(phenylamino)pyrrolidine-2,5-dione
  • 1-(2-Fluorophenyl)-3-(phenylamino)pyrrolidine-2,5-dione

Uniqueness

1-(2-Ethoxyphenyl)-3-(phenylamino)pyrrolidine-2,5-dione is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents, such as methoxy, chloro, or fluoro groups.

Properties

IUPAC Name

3-anilino-1-(2-ethoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-2-23-16-11-7-6-10-15(16)20-17(21)12-14(18(20)22)19-13-8-4-3-5-9-13/h3-11,14,19H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKUWJDHOWROOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=O)CC(C2=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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